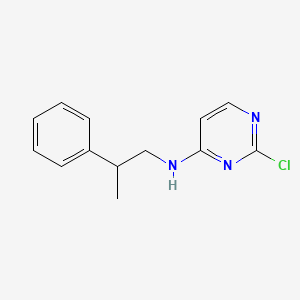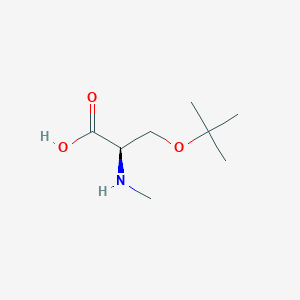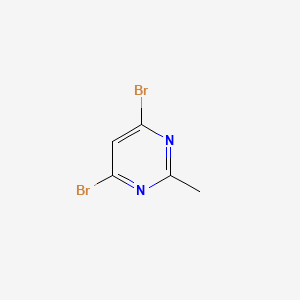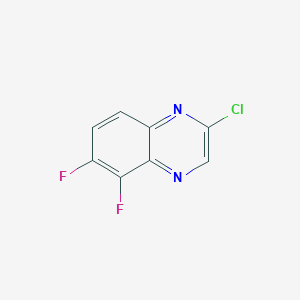
2-chloro-N-(2-phenylpropyl)pyrimidin-4-amine
Overview
Description
Synthesis Analysis
While specific synthesis methods for “2-chloro-N-(2-phenylpropyl)pyrimidin-4-amine” were not found, related compounds have been synthesized using various methods. For instance, a series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to bioisosterism . Another study described the synthesis of a series of new N4-alkyl-N2-phenyl-pyrrolo[3,2-d]pyrimidine-2,4-diamine derivatives .Scientific Research Applications
Hybrid Catalysts in Synthesis
Pyrimidine cores, including structures related to 2-chloro-N-(2-phenylpropyl)pyrimidin-4-amine, play a crucial role in medicinal and pharmaceutical industries due to their wide synthetic applications and bioavailability. Hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, have been utilized for the synthesis of pyrimidine scaffolds, demonstrating the importance of these compounds in developing lead molecules for further application in drug discovery and development (Parmar, Vala, & Patel, 2023).
Analytical Detection in Biological Matrices
The analytical detection of pyrimidine derivatives in biological matrices highlights their significance in understanding biological effects and exposures. Techniques like liquid and gas chromatography coupled with mass spectrometry have been developed for sensitive qualitative and quantitative analysis of these compounds, indicating their relevance in toxicology and pharmacokinetics (Teunissen et al., 2010).
Synthetic Pathways and Structural Properties
Studies on the synthesis, spectroscopic, and structural properties of pyrimidine derivatives reveal the versatility of these compounds in creating various pharmacologically active substances. Such research underlines the potential for pyrimidine-based compounds in drug design and the exploration of novel therapeutic agents (Issac & Tierney, 1996).
Anti-inflammatory Effects
Recent developments in the synthesis and anti-inflammatory effects of pyrimidine derivatives have been thoroughly reviewed, with numerous pyrimidines exhibiting potent anti-inflammatory effects. This research direction is crucial for understanding the structure-activity relationships (SARs) of these compounds and developing new pyrimidine analogs with enhanced anti-inflammatory activities and minimal toxicity (Rashid et al., 2021).
Optoelectronic Materials
The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has shown great value for creating novel optoelectronic materials. This application demonstrates the versatility of pyrimidine derivatives beyond pharmaceuticals, extending into materials science for the development of electronic devices and luminescent elements (Lipunova et al., 2018).
Future Directions
While specific future directions for “2-chloro-N-(2-phenylpropyl)pyrimidin-4-amine” were not found, pyrimidines have been a hot topic in the pesticide field for many years because of their excellent biological activity . This suggests that “this compound” could have potential applications in this area.
Mechanism of Action
Target of Action
The primary target of 2-chloro-N-(2-phenylpropyl)pyrimidin-4-amine is the acetyl-CoA carboxylase enzyme . This enzyme plays a crucial role in fatty acid metabolism, catalyzing the carboxylation of acetyl-CoA to produce malonyl-CoA, a critical step in fatty acid synthesis.
Mode of Action
This compound interacts with its target, the acetyl-CoA carboxylase enzyme, by binding to it . This interaction can inhibit the enzyme’s activity, leading to changes in the metabolic processes that the enzyme regulates.
Biochemical Pathways
The inhibition of the acetyl-CoA carboxylase enzyme by this compound affects the fatty acid synthesis pathway This can lead to a decrease in the production of fatty acids, which are essential components of cell membranes and signaling molecules
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of fatty acid synthesis due to the inhibition of the acetyl-CoA carboxylase enzyme . This can potentially affect the integrity of cell membranes and the production of signaling molecules.
Biochemical Analysis
Biochemical Properties
2-chloro-N-(2-phenylpropyl)pyrimidin-4-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to dock against acetyl-CoA carboxylase enzyme, indicating a potential inhibitory effect . This interaction suggests that this compound may influence lipid metabolism by inhibiting the enzyme responsible for fatty acid synthesis.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, pyrimidinamine derivatives, including this compound, act as mitochondrial complex I electron transport inhibitors, which can disrupt cellular respiration and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It has been shown to inhibit enzymes such as acetyl-CoA carboxylase, thereby affecting lipid metabolism . Additionally, it may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that it maintains its stability under various conditions, allowing for prolonged observation of its effects on cells . Long-term exposure to this compound can lead to sustained inhibition of key enzymes and disruption of cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects by inhibiting specific enzymes or pathways. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological functions . Threshold effects have been observed, indicating a dosage-dependent response in animal studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as acetyl-CoA carboxylase, influencing lipid metabolism . The compound’s effects on metabolic flux and metabolite levels have been studied, revealing its potential to alter the balance of key metabolites and disrupt normal metabolic processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions affect its localization and accumulation in specific cellular compartments . The compound’s distribution within tissues can influence its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, where it can exert its effects . Understanding its localization helps in elucidating its mechanism of action and potential therapeutic applications.
properties
IUPAC Name |
2-chloro-N-(2-phenylpropyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3/c1-10(11-5-3-2-4-6-11)9-16-12-7-8-15-13(14)17-12/h2-8,10H,9H2,1H3,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHVZMYFWSBCOCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1=NC(=NC=C1)Cl)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![4-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylic acid](/img/structure/B1433711.png)


![2-[(6-Chloro-2-phenylpyrimidin-4-yl)amino]ethan-1-ol](/img/structure/B1433716.png)
